2-Isopropyl-3,5-xylenol
CAS No.: 60834-80-2
Cat. No.: VC14432700
Molecular Formula: C11H16O
Molecular Weight: 164.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60834-80-2 |
|---|---|
| Molecular Formula | C11H16O |
| Molecular Weight | 164.24 g/mol |
| IUPAC Name | 3,5-dimethyl-2-propan-2-ylphenol |
| Standard InChI | InChI=1S/C11H16O/c1-7(2)11-9(4)5-8(3)6-10(11)12/h5-7,12H,1-4H3 |
| Standard InChI Key | AXWIKVJVPDHROL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)O)C(C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Isopropyl-3,5-xylenol belongs to the xylenol family, where the phenolic ring is substituted with two methyl groups at positions 3 and 5 and an isopropyl group at position 2. The IUPAC name, 3,5-dimethyl-2-propan-2-ylphenol, reflects this substitution pattern . The molecular structure is represented by the SMILES notation CC1=CC(=C(C(=C1)O)C(C)C)C, which encodes the spatial arrangement of atoms .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 3,5-dimethyl-2-propan-2-ylphenol |
| Molecular Formula | |
| Molecular Weight | 164.24 g/mol |
| CAS Registry Number | 60834-80-2 |
| EC Number | 262-460-0 |
| DSSTox Substance ID | DTXSID30209680 |
Stereochemical and Electronic Features
The compound’s planar aromatic ring facilitates resonance stabilization, while the isopropyl group introduces steric hindrance, affecting its reactivity. The hydroxyl group () acts as a hydrogen bond donor, contributing to its solubility in polar solvents . Computational analyses reveal a topological polar surface area of 20.2 Ų and an XLogP3-AA value of 3.4, indicating moderate hydrophobicity .
Synthesis and Manufacturing
Synthetic Routes
2-Isopropyl-3,5-xylenol is typically synthesized via Friedel-Crafts alkylation, where phenol reacts with isopropyl halides in the presence of Lewis acid catalysts (e.g., ) . Alternative methods include:
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Alkylation of Cresols: Methylation of 3,5-dimethylphenol with isopropanol under acidic conditions.
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Hydrodealkylation: Reduction of bulkier alkylphenols to yield targeted substituents.
Industrial production employs continuous-flow reactors to optimize yield and purity, with reaction temperatures ranging from 120–180°C .
Purification and Characterization
Post-synthesis, distillation and recrystallization are used to isolate the compound. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) confirm structural integrity .
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound’s computed properties include a monoisotopic mass of 164.120115 Da and a heavy atom count of 12 . Its moderate logP value (3.4) suggests balanced lipophilicity and hydrophilicity, enabling diffusion across biological membranes.
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3-AA | 3.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 20.2 Ų |
Stability and Reactivity
The phenolic hydroxyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) and oxidation to form quinones. The isopropyl group participates in free-radical reactions, influencing degradation pathways .
Biological and Environmental Interactions
Pharmacological and Toxicological Profiles
As a xenobiotic metabolite, 2-isopropyl-3,5-xylenol is studied for its biotransformation in mammalian systems. Microbial degradation pathways involve sequential oxidation of methyl groups, yielding intermediates like 3-hydroxymethyl-5-methylphenol . Toxicity studies highlight its potential to disrupt aquatic ecosystems, with bioaccumulation risks due to its logP value .
Environmental Persistence
The compound’s stability in aqueous environments necessitates monitoring in industrial effluents. Regulatory agencies classify it under DSSTox ID DTXSID30209680, mandating compliance with discharge limits .
Industrial Applications
Chemical Intermediate
2-Isopropyl-3,5-xylenol serves as a precursor in synthesizing antioxidants, plasticizers, and pharmaceutical intermediates. Its alkylated structure enhances thermal stability in polymer formulations .
Antimicrobial Agents
Preliminary studies suggest efficacy against Gram-positive bacteria, though commercial biocidal applications require further validation .
| Parameter | Value |
|---|---|
| CAS Number | 60834-80-2 |
| EC Number | 262-460-0 |
| NFPA Health Hazard Rating | 2 (Moderate) |
Waste Management
Incineration and catalytic oxidation are recommended for disposal, ensuring complete mineralization to and .
Future Research Directions
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Green Synthesis: Developing solvent-free alkylation methods to reduce environmental impact.
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Ecotoxicology: Long-term studies on aquatic toxicity and biodegradation kinetics.
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Drug Discovery: Exploring structure-activity relationships for antimicrobial applications.
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